molecular formula C15H12BrNO B3173657 (2E)-1-(4-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one CAS No. 948840-96-8

(2E)-1-(4-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one

Cat. No.: B3173657
CAS No.: 948840-96-8
M. Wt: 302.16 g/mol
InChI Key: VQJUBRITHVAKHO-XCVCLJGOSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-aminophenyl group at the carbonyl position and a 4-bromophenyl group at the β-position. Its molecular formula is C₁₅H₁₂BrNO, with a molecular weight of 302.18 g/mol (CAS: 948840-96-8, MDL: MFCD09559411) .

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H,17H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJUBRITHVAKHO-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula C15H12BrNO and a molecular weight of 302.17 g/mol, is noted for its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

  • IUPAC Name : this compound
  • CAS Number : 948840-96-8
  • Molecular Weight : 302.17 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including anticancer and antimicrobial properties. Recent studies have highlighted its mechanisms of action and effectiveness against specific cell lines and pathogens.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects. Notably, it has shown:

  • Cell Cycle Arrest : The compound effectively arrests the cell cycle in the subG0 phase, indicating its potential to inhibit cancer cell proliferation .
  • Mitochondrial Membrane Depolarization : It induces depolarization of the mitochondrial membrane, a critical step in triggering apoptosis in cancer cells .
  • Caspase Activation : The compound activates caspase-8 and -9, which are essential mediators in the apoptotic pathway. Studies report increased activity levels of these caspases in treated cells, suggesting that both extrinsic and intrinsic pathways are involved in its mechanism of action .

Antimicrobial Activity

In addition to its anticancer properties, this chalcone derivative has demonstrated notable antimicrobial effects:

  • Bacterial Inhibition : It has been evaluated against various bacterial strains, exhibiting significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Research Findings and Case Studies

A selection of recent studies provides insights into the biological activity of this compound:

StudyFindings
MDPI Study (2023)Demonstrated strong anticancer effects on HeLa, HL-60, and AGS cell lines with IC50 values between 0.89–9.63 µg/mL. Indicated significant apoptosis induction through caspase activation .
BenchChem Analysis (2024)Highlighted the compound's utility in research settings due to its diverse biological activities and potential applications in drug development.
Antimicrobial Research (2024)Confirmed effective antibacterial properties with rapid action against S. aureus and E. coli within 8 hours of exposure .

Comparison with Similar Compounds

Amino Group Positioning and Antimalarial Activity

The presence of a 4-aminophenyl group significantly impacts bioactivity. For example:

  • (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits 50% inhibition against Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFd-PfFNR), attributed to electrostatic interactions between the amino group and the enzyme’s active site .
  • In contrast, (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (with an ortho-amino group) shows reduced activity, highlighting the importance of the para-amino configuration for optimal binding .

Halogen Substitution and Activity Trends

Bromine at the 4-position enhances steric bulk and polarizability compared to other halogens:

  • (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one forms weaker hydrogen bonds (C–H⋯F vs. C–H⋯Br) but exhibits comparable nonlinear optical (NLO) properties due to halogen-mediated electron withdrawal .
  • (2E)-1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one shows distinct crystal packing (space group P21/n ) compared to brominated analogs (e.g., P21/c ), affecting material stability .

Structural and Crystallographic Comparisons

Dihedral Angles and Planarity

  • Target Compound: The dihedral angle between the 4-aminophenyl and 4-bromophenyl rings is <10°, favoring a near-planar conformation that enhances π-π stacking .
  • (2E)-1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one : A larger dihedral angle (~45° ) reduces planarity, diminishing intermolecular π-π interactions but increasing halogen-halogen contacts (Br⋯Cl) .

Intermolecular Interactions

Compound Key Interactions Space Group R Factor Reference
Target Compound N–H⋯O, Br⋯H–C P1̄ 0.045
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one C–H⋯O, Br⋯Br (3.45 Å) P2₁/c 0.045
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one C–H⋯O, C–H⋯F, C–H⋯Br P21/n 0.043

Electronic and Spectroscopic Properties

UV-Vis Absorption

  • The 4-aminophenyl group in the target compound causes a red shift in UV-Vis spectra (~350 nm) due to enhanced electron donation, compared to 4-methylphenyl analogs (~320 nm) .
  • Methoxy-substituted chalcones (e.g., (2E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one) show broader absorption bands, correlating with increased conjugation .

Vibrational Spectroscopy

  • The C=O stretching frequency in the target compound is ~1660 cm⁻¹, lower than in non-amino chalcones (~1680 cm⁻¹), due to resonance stabilization from the amino group .

Q & A

Q. Advanced Research Focus

  • Experimental design : Use agar diffusion or microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. MIC values correlate with substituent electronegativity (Br enhances lipophilicity) .
  • Docking studies : Target enzymes like E. coli dihydrofolate reductase (PDB: 1DHF). Key interactions include:
    • Hydrogen bonding between the 4-aminophenyl group and Thr113.
    • Halogen bonding between Br and Phe31 .
      Validate results with MD simulations to assess binding stability.

What computational methods are used to predict electronic properties and reactivity?

Q. Advanced Research Focus

  • DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute:
    • HOMO-LUMO gaps (ΔE ≈ 4.5 eV in similar chalcones), indicating charge-transfer potential .
    • Global reactivity descriptors: Electrophilicity index (ω > 1.5 eV) suggests nucleophilic attack susceptibility .
  • UV-Vis spectra : Compare TD-DFT λmax values (e.g., 350–370 nm) with experimental data to validate π→π* transitions .

How should researchers address contradictions in crystallographic data across studies?

Q. Advanced Research Focus

  • Twinning analysis : For non-merohedral twins (e.g., C2/c vs. P2₁/n), use CrysAlis PRO to index multiple domains and refine with twin laws .
  • Thermal parameters : High Ueq values for Br atoms may indicate disorder; apply restraints during refinement .
  • Validation tools : Check R-factor consistency (target R < 0.05) and PLATON alerts for missed symmetry .

What structural features contribute to nonlinear optical (NLO) properties?

Q. Advanced Research Focus

  • Non-centrosymmetric packing : Polar space groups (e.g., Pna2₁) enhance second harmonic generation (SHG) efficiency .
  • Hyperpolarizability (β) : Compute via DFT; Br and NH2 groups increase β due to charge asymmetry.
  • Kurtz-Perry assay : Compare SHG intensity with urea; values >1.5× indicate NLO potential .

How can interaction studies with biomolecules be designed using spectroscopic methods?

Q. Advanced Research Focus

  • UV-Vis titration : Monitor λmax shifts upon adding DNA (e.g., CT-DNA), indicating intercalation (Δλ ≈ 10–15 nm).
  • Fluorescence quenching : Stern-Volmer plots quantify binding constants (KSV ≈ 10<sup>4</sup> M<sup>−1</sup>) with serum albumin .
  • Circular dichroism : Track conformational changes in proteins (e.g., BSA) upon ligand binding .

What factors influence regioselectivity in chalcone derivatives during synthesis?

Q. Basic Research Focus

  • Substituent effects : Electron-withdrawing groups (Br) on aldehydes favor trans-addition (E-configuration) .
  • Base strength : Strong bases (KOH vs. NaOH) improve deprotonation of ketone α-H, accelerating enolate formation .
  • Solvent polarity : Ethanol (ε = 24.3) balances solubility and reaction rate, minimizing side products like dienones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(4-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(4-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.